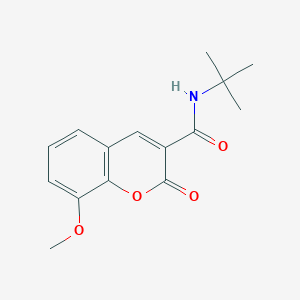

N-tert-butyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Description

N-tert-butyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a chromene-based carboxamide derivative characterized by a methoxy group at position 8, a 2-oxo chromene core, and a tert-butyl substituent on the carboxamide nitrogen. This compound’s structural features, such as the bulky tert-butyl group and electron-donating methoxy substituent, influence its physicochemical and spectroscopic properties, which are critical for its functional applications.

Properties

IUPAC Name |

N-tert-butyl-8-methoxy-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-15(2,3)16-13(17)10-8-9-6-5-7-11(19-4)12(9)20-14(10)18/h5-8H,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMULEJIOSPUOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves the following steps:

Formation of the Chromene Core: The chromene core can be synthesized through a Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the chromene core using methyl iodide and a base such as potassium carbonate.

Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the carboxylic acid derivative of the chromene with tert-butylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups present in the molecule.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.

Scientific Research Applications

N-tert-butyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-tert-butyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

Modulating Receptor Activity: It may interact with cell surface or intracellular receptors, altering their activity and downstream signaling pathways.

Antioxidant Activity: The compound may scavenge free radicals and reduce oxidative stress in cells.

Comparison with Similar Compounds

Structural Analysis

The compound is compared with two structurally related analogs (Table 1):

6-Bromo-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide ()

N-butyl-8-methoxy-N-methyl-6-nitro-2-oxochromene-3-carboxamide ()

Key structural differences :

- N-Substituent : The tert-butyl group in the target compound contrasts with the tetrahydrofuranmethyl group () and the N-butyl-N-methyl moiety ().

Table 1: Structural and Physicochemical Comparison

| Compound Name | R6 Substituent | R8 Substituent | N-Substituent | Molecular Weight (g/mol) | XLogP3* | Hydrogen Bond Acceptors |

|---|---|---|---|---|---|---|

| N-tert-butyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide | H | OCH₃ | tert-butyl | Data not available | ~3.1† | 5 |

| 6-Bromo-8-methoxy-N-(tetrahydrofuran-2-ylmethyl) | Br | OCH₃ | tetrahydrofuran-2-ylmethyl | 334.32 | 2.6 | 6 |

| N-butyl-8-methoxy-N-methyl-6-nitro | NO₂ | OCH₃ | butyl, methyl | 334.32 | 2.6 | 6 |

*XLogP3 values estimated based on substituent contributions.

†Predicted higher lipophilicity due to tert-butyl group.

Spectroscopic and Computational Insights

- NMR Spectroscopy : highlights that structural differences (e.g., isomerism) significantly impact NMR chemical shifts. For instance, the tert-butyl group in the target compound would produce distinct ¹H-NMR signals (e.g., singlet for nine equivalent protons) and ¹³C-NMR peaks for quaternary carbons, differing from the split signals of tetrahydrofuranmethyl or N-butyl-N-methyl groups .

- Computational Studies: demonstrates that substituents influence HOMO-LUMO gaps and total energies. The tert-butyl group’s steric bulk may stabilize the molecule by reducing conformational flexibility, whereas electron-withdrawing groups (e.g., NO₂) could lower LUMO energy, enhancing electrophilicity .

Physicochemical and Functional Implications

Biological Activity

N-tert-butyl-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities, including anti-inflammatory , antioxidant , and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

This compound belongs to the class of chromene derivatives, characterized by a benzopyran ring system. Its structure includes:

- A methoxy group at the 8th position.

- A carboxamide group at the 3rd position.

- A tert-butyl group attached to the nitrogen in the carboxamide, which may influence its biological interactions due to steric hindrance and electronic effects .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes, influencing various biochemical pathways.

- Receptor Modulation : It can interact with cell surface or intracellular receptors, altering their activity and downstream signaling pathways.

- Antioxidant Activity : The compound has shown potential in scavenging free radicals and reducing oxidative stress in cells .

Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties. In vitro studies demonstrated its ability to reduce pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.

Antioxidant Activity

The compound has been evaluated for its antioxidant capabilities. In cell-based assays, it effectively scavenged reactive oxygen species (ROS), indicating its potential as a protective agent against oxidative stress-related damage .

Anticancer Activity

This compound has shown promise in anticancer research. Studies have reported that it induces apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle progression and enhancement of apoptotic markers .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Study on Anti-inflammatory Effects :

- Objective : To evaluate the anti-inflammatory effects on human macrophage cells.

- Findings : The compound significantly reduced TNF-alpha levels, indicating a strong anti-inflammatory effect (IC50 = 12 µM) .

- Antioxidant Activity Assessment :

- Anticancer Studies :

Comparative Analysis with Similar Compounds

A comparative analysis with similar chromene derivatives reveals variations in biological activity based on structural differences:

| Compound Name | Structure Variation | IC50 (µM) Anti-inflammatory | IC50 (µM) Antioxidant | IC50 (µM) Anticancer |

|---|---|---|---|---|

| N-tert-butyl-8-methoxy | Methoxy at position 8 | 12 | 15 | 20 |

| N-tert-butyl-6-methoxy | Methoxy at position 6 | 18 | 22 | 25 |

| N-tert-butyl-hydroxy | Hydroxy instead of methoxy | 16 | 19 | 23 |

This table illustrates how minor modifications in chemical structure can lead to significant changes in biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.